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Compound of Interest

Compound Name: 2-Amino-6-iodophenol

Cat. No.: B226641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis routes for 2-Amino-6-iodophenol, a
valuable building block in pharmaceutical and chemical research. Due to the challenges

associated with direct regioselective iodination of 2-aminophenol, a two-step pathway

commencing with the iodination of 2-nitrophenol followed by the reduction of the nitro group is

the most viable and widely applicable approach. This document provides detailed experimental

protocols, quantitative data, and visual representations of the synthetic workflows.

Introduction
2-Amino-6-iodophenol is a substituted aromatic compound of interest in medicinal chemistry

and materials science. Its synthesis, however, is not straightforward. The presence of two

activating, ortho-, para-directing groups (hydroxyl and amino) on the same aromatic ring

complicates direct iodination, often leading to a mixture of regioisomers and poly-iodinated

products. Consequently, a more controlled, multi-step synthesis is generally preferred. This

guide focuses on a reliable two-step synthesis involving the preparation of a key intermediate,

2-iodo-6-nitrophenol, and its subsequent chemoselective reduction.

Recommended Synthesis Route: A Two-Step
Approach
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The most effective and reproducible synthesis of 2-Amino-6-iodophenol involves two key

transformations:

Iodination of 2-Nitrophenol: The synthesis begins with the regioselective iodination of

commercially available 2-nitrophenol to yield 2-iodo-6-nitrophenol. This step is crucial for

establishing the correct substitution pattern.

Reduction of 2-Iodo-6-nitrophenol: The nitro group of the intermediate is then selectively

reduced to an amine, yielding the final product, 2-Amino-6-iodophenol. Care must be taken

to choose a reduction method that does not affect the iodo-substituent.

This strategic approach, utilizing a nitro group to direct the iodination and for subsequent

conversion to the amine, circumvents the challenges of direct functionalization of 2-

aminophenol.

Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow of the recommended two-step synthesis of 2-
Amino-6-iodophenol.

2-Nitrophenol 2-Iodo-6-nitrophenol

 Iodination
(I₂, H₂O₂, H₂O) 2-Amino-6-iodophenol

 Reduction
(SnCl₂·2H₂O, HCl)

Click to download full resolution via product page

Caption: Overall workflow for the synthesis of 2-Amino-6-iodophenol.

Experimental Protocols
Step 1: Synthesis of 2-Iodo-6-nitrophenol
This protocol is adapted from a method for the iodination of substituted phenols using iodine

and hydrogen peroxide in an aqueous medium.[1]

Reaction Scheme:
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2-Nitrophenol 2-Iodo-6-nitrophenol
I₂, H₂O₂, H₂O, 50 °C

Click to download full resolution via product page

Caption: Iodination of 2-nitrophenol.

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

2-Nitrophenol 139.11 13.91 g 0.1

Iodine (I₂) 253.81 25.38 g 0.1

Hydrogen Peroxide

(30% w/w)
34.01 11.3 mL 0.1

Deionized Water 18.02 200 mL -

Procedure:

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux

condenser, and a thermometer, add 2-nitrophenol (13.91 g, 0.1 mol) and deionized water

(200 mL).

Stir the mixture to form a suspension.

Add iodine (25.38 g, 0.1 mol) to the suspension.

Heat the reaction mixture to 50 °C with stirring.

Slowly add 30% hydrogen peroxide (11.3 mL, 0.1 mol) dropwise over a period of 30 minutes.

Maintain the reaction temperature at 50 °C and continue stirring for 24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl

acetate (7:3) eluent system.

After completion of the reaction, cool the mixture to room temperature.

The solid product is collected by vacuum filtration and washed with a cold aqueous solution

of sodium thiosulfate to remove unreacted iodine, followed by washing with cold deionized

water.

The crude product can be purified by recrystallization from ethanol to afford 2-iodo-6-

nitrophenol as a yellow solid.

Expected Yield: 70-80%

Step 2: Synthesis of 2-Amino-6-iodophenol
This protocol employs a classic and reliable method for the chemoselective reduction of an

aromatic nitro group using tin(II) chloride dihydrate in the presence of hydrochloric acid.[2][3][4]

[5][6]

Reaction Scheme:

2-Iodo-6-nitrophenol 2-Amino-6-iodophenol
SnCl₂·2H₂O, conc. HCl, Ethanol

Click to download full resolution via product page

Caption: Reduction of 2-iodo-6-nitrophenol.

Materials and Reagents:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

2-Iodo-6-nitrophenol 265.01 26.5 g 0.1

Tin(II) chloride

dihydrate

(SnCl₂·2H₂O)

225.63 67.7 g 0.3

Concentrated

Hydrochloric Acid

(HCl)

36.46 100 mL -

Ethanol 46.07 200 mL -

Sodium Hydroxide

(NaOH)
40.00 As needed -

Procedure:

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser,

dissolve 2-iodo-6-nitrophenol (26.5 g, 0.1 mol) in ethanol (200 mL).

To this solution, add tin(II) chloride dihydrate (67.7 g, 0.3 mol).

Slowly and carefully add concentrated hydrochloric acid (100 mL) to the mixture with stirring.

The reaction is exothermic.

After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature and then place it in an ice bath.

Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous

solution of sodium hydroxide until the pH is approximately 8-9. A precipitate will form.

Extract the product from the aqueous mixture with ethyl acetate (3 x 150 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain the crude 2-Amino-6-iodophenol.

The product can be further purified by column chromatography on silica gel using a

hexane:ethyl acetate gradient.

Expected Yield: 85-95%

Data Summary
The following table summarizes the key quantitative data for the proposed synthesis routes.

Parameter Step 1: Iodination Step 2: Reduction

Starting Material 2-Nitrophenol 2-Iodo-6-nitrophenol

Key Reagents I₂, H₂O₂ SnCl₂·2H₂O, HCl

Solvent Water Ethanol

Reaction Temperature 50 °C Reflux

Reaction Time 24 hours 2-3 hours

Typical Yield 70-80% 85-95%

Purification Method Recrystallization Column Chromatography

Alternative Synthesis Routes
While the presented two-step method is the most recommended, other potential routes exist,

though they may present greater challenges:

Direct Iodination of 2-Aminophenol: As previously mentioned, this route is hampered by a

lack of regioselectivity. The use of protecting groups on the amine or hydroxyl functionality

could potentially direct the iodination, but this would add extra steps to the synthesis

(protection and deprotection), increasing complexity and potentially lowering the overall

yield.
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Nitration of 2-Iodophenol: This approach would involve the initial synthesis of 2-iodophenol,

followed by nitration. However, nitration of 2-iodophenol could lead to a mixture of 2-iodo-4-

nitrophenol and the desired 2-iodo-6-nitrophenol, requiring chromatographic separation of

the isomers.

Conclusion
The synthesis of 2-Amino-6-iodophenol is most effectively achieved through a two-step

process involving the iodination of 2-nitrophenol to form 2-iodo-6-nitrophenol, followed by the

chemoselective reduction of the nitro group. This approach provides good overall yields and

avoids the regioselectivity issues associated with the direct iodination of 2-aminophenol. The

detailed protocols and data provided in this guide offer a solid foundation for researchers and

drug development professionals to successfully synthesize this valuable chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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